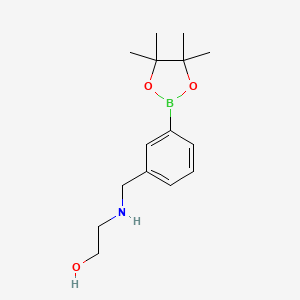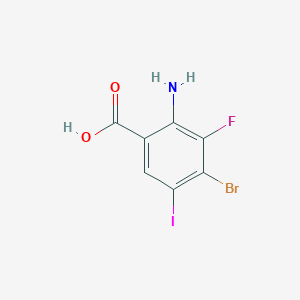![molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5](/img/structure/B13995166.png)
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and an ethoxyacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate typically involves the reaction of ethyl bromoacetate with 2-[(tert-butoxycarbonyl)amino]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl {2-[(tert-butoxycarbonyl)amino]ethyl}acetate
- Methyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Ethyl {2-[(tert-butoxycarbonyl)amino]propoxy}acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxy group offers flexibility in substitution reactions, while the tert-butoxycarbonyl group ensures effective protection of the amino group during synthesis.
Eigenschaften
CAS-Nummer |
132629-33-5 |
|---|---|
Molekularformel |
C11H21NO5 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
JGDJDRSVDKZPGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
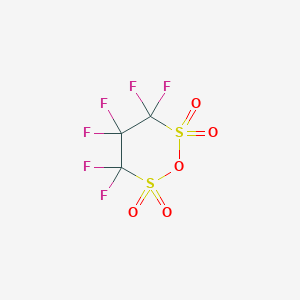
![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
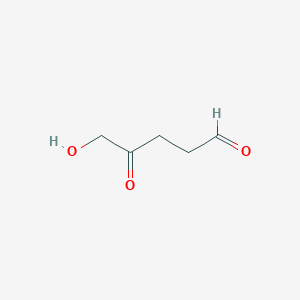
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
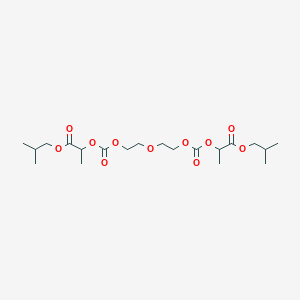
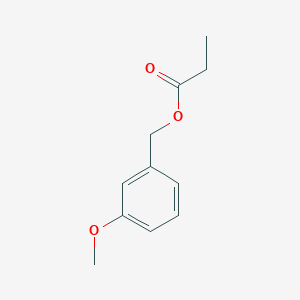
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)

